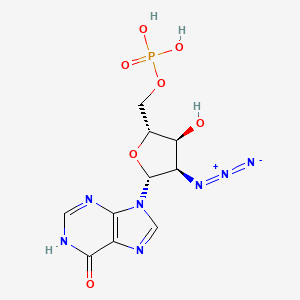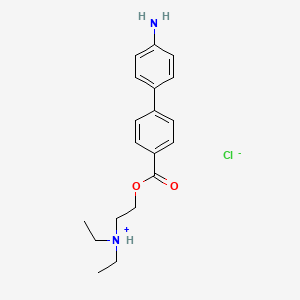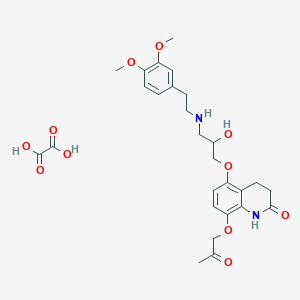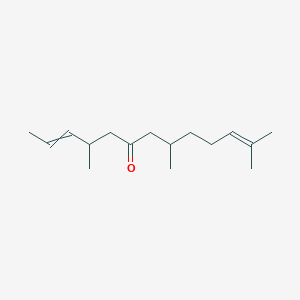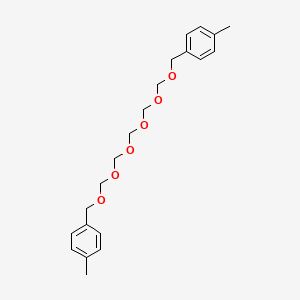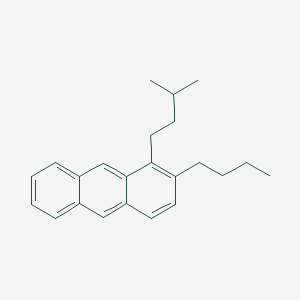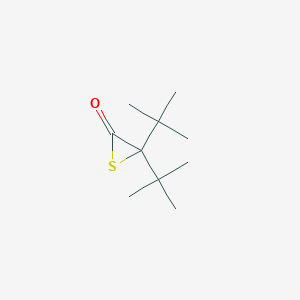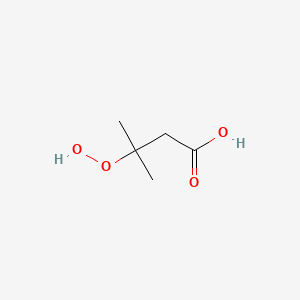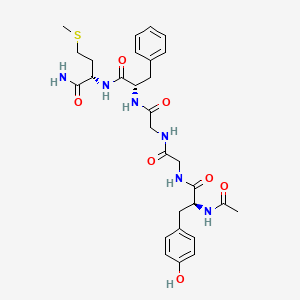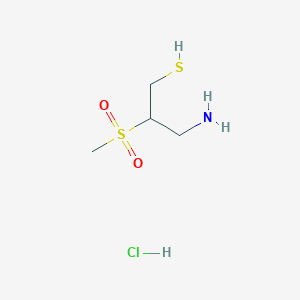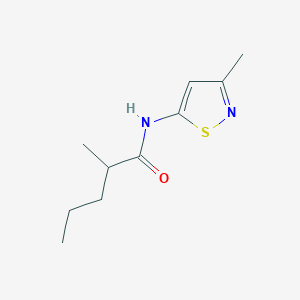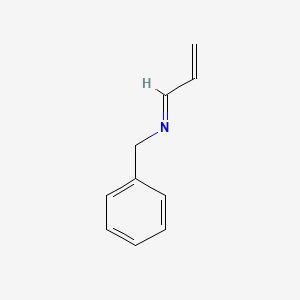
4-Iodo-2-methylbut-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-methylbut-1-en-3-yne is an organic compound with the molecular formula C5H5I. It is a derivative of butyne, featuring an iodine atom and a methyl group attached to the carbon chain. This compound is of interest due to its unique structure, which combines both alkyne and alkene functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Iodo-2-methylbut-1-en-3-yne typically involves the iodination of 2-methylbut-1-en-3-yne. One common method is the reaction of 2-methylbut-1-en-3-yne with iodine in the presence of a suitable catalyst, such as silver nitrate or copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Analyse Chemischer Reaktionen
4-Iodo-2-methylbut-1-en-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkenes or haloalkanes.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or carboxylic acids, and reduced to yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-methylbut-1-en-3-yne is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: The compound is used as a reagent in analytical studies, such as determining the aroma compounds in various substances using pyrolysis gas chromatography-mass spectrometry techniques.
Material Science: It is employed in the synthesis of functionalized cyclic boronates, which are important in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-methylbut-1-en-3-yne involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the alkyne and alkene functionalities allow for addition reactions. These reactions proceed through the formation of carbocation or carbanion intermediates, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2-methylbut-1-en-3-yne can be compared with other similar compounds, such as:
2-Methylbut-1-en-3-yne: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in addition reactions.
4-Bromo-2-methylbut-1-en-3-yne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-Methylbut-1-en-3-yne: Another similar compound without the halogen atom, used in different synthetic applications
Eigenschaften
CAS-Nummer |
64106-96-3 |
|---|---|
Molekularformel |
C5H5I |
Molekulargewicht |
192.00 g/mol |
IUPAC-Name |
4-iodo-2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5I/c1-5(2)3-4-6/h1H2,2H3 |
InChI-Schlüssel |
MYRQLMADHQGPKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
